1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Description
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone scaffold with a methyl group at the 1-position.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C8H9N3O/c1-11-5-7(12)10-8-6(11)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10,12) |
InChI Key |
JVVNBORVYVBQHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
A common starting point is the use of substituted pyridine derivatives such as 5-bromopyridine-2,3-diamine or 3-fluoro-2-nitropyridine, which undergo nucleophilic substitution and cyclization reactions to form the bicyclic pyrido[2,3-b]pyrazine core.
Reduction and Functional Group Modification
- Nitro groups on pyridine rings can be reduced to amines using catalytic hydrogenation with Pd/C under hydrogen atmosphere at room temperature, yielding amino-substituted intermediates.
- Lithium aluminum hydride (LiAlH4) reduction at low temperatures (e.g., -78 °C) is employed to reduce amide intermediates to amines or alcohols, facilitating further ring closure or functionalization.
Methylation and Formation of the Dihydro and Keto Groups
- Methylation at the nitrogen atom (N-1 position) is typically achieved by alkylation using methylating agents such as methyl iodide or methyl triflate under basic conditions.
- The keto group at the 3-position is introduced or maintained by selective oxidation or by using precursors that already contain the keto functionality.
- The dihydro form (1,2-dihydro) is often stabilized by controlling the reaction conditions, such as temperature and solvent, to prevent full aromatization.
Purification and Characterization
- Flash chromatography on silica gel using solvent systems like dichloromethane/methyl tert-butyl ether (DCM/MTBE) is used to purify intermediates and final products.
- Crystallization from ethanol or ethyl acetate is employed to obtain pure crystalline forms.
- Analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) confirm the structure and purity.
Representative Preparation Scheme (Based on Patent and Literature Data)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| A | 3-fluoro-2-nitropyridine + (2-methoxybutyl)amine hydrochloride + TEA, RT, 2.5 h | Nucleophilic substitution to form nitroamine intermediate | Isolated as yellow-orange liquid, MS m/z 226.0 (M+H) |
| B | Pd/C (5%), MeOH, H2 (60 psig), RT, 4 h | Catalytic hydrogenation to reduce nitro to amine | Dark gel, MS m/z 196.0 (M+H) |
| C | 5-bromopyridine-2,3-diamine + butyric acid + HATU + DIPEA, DMF, 50 °C overnight | Amide coupling and cyclization | Isolated intermediate for further reduction |
| D | LiAlH4 in THF, -78 °C to RT, overnight | Reduction of amide to amine/alcohol | Facilitates ring closure |
| E | Methylation with methylating agent under basic conditions | Introduction of N-methyl group | Final compound formation |
| F | Purification by flash chromatography (DCM/MTBE) and crystallization | Isolation of pure 1-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one | High purity, confirmed by MS and NMR |
Research Findings and Optimization Notes
- The use of coupling agents like HATU and bases such as DIPEA in DMF provides efficient amide bond formation with good yields.
- Catalytic hydrogenation under mild conditions (room temperature, moderate pressure) effectively reduces nitro groups without affecting other sensitive functionalities.
- Low-temperature LiAlH4 reductions prevent over-reduction and decomposition, ensuring selective transformation.
- Methylation reactions require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
- Purification by flash chromatography with optimized solvent systems ensures removal of impurities and isolation of isomerically pure compounds.
- Analytical data such as MS (m/z values), NMR chemical shifts, and IR absorption bands are consistent with the expected structure of the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Purpose | Comments |
|---|---|---|---|
| Starting materials | 5-bromopyridine-2,3-diamine, 3-fluoro-2-nitropyridine | Core ring formation | Commercially available or synthesized |
| Coupling agents | HATU, EDCI | Amide bond formation | High efficiency, mild conditions |
| Bases | DIPEA, TEA | Neutralize acids, promote coupling | Used in excess |
| Reduction | Pd/C hydrogenation, LiAlH4 | Nitro to amine, amide to amine/alcohol | Controlled temperature and pressure |
| Methylation | Methyl iodide or equivalents | N-methylation | Requires base and inert atmosphere |
| Purification | Flash chromatography, crystallization | Isolation of pure compound | Solvent systems optimized for polarity |
Chemical Reactions Analysis
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substitutions
The biological and physicochemical properties of pyrido[2,3-b]pyrazin-3(4H)-one derivatives are heavily influenced by substituents. Key analogs and their structural differences are summarized below:
*Calculated based on molecular formula.
Key Research Findings
- Methyl vs. Methoxy : The 6-methoxy analog (CAS 1073633-84-7) shows higher metabolic stability than the 6-chloro derivative in pharmacokinetic studies .
- Substituent Position: Substituents at the 6-position (e.g., Cl, OCH₃) enhance enzymatic inhibition, while 2-position modifications (e.g., amino, hydrazinyl) favor cytotoxicity .
- Safety: Methyl groups reduce acute toxicity compared to amino or nitrobenzyl substituents, making them preferable for drug development .
Biological Activity
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- IUPAC Name : 1-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one
Biological Activities
Research has indicated that 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or DNA replication pathways. For example, it has been noted to exhibit activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one has demonstrated anticancer effects in various cell lines. It induces apoptosis in cancer cells through:
- Activation of apoptotic signaling pathways.
- Inhibition of cell proliferation.
In vitro studies reported IC50 values for several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.18 |
| A549 | 0.13 |
| Colo-205 | 0.19 |
Neuroprotective Effects
Research indicates that the compound may exert neuroprotective effects by:
- Reducing oxidative stress in neuronal cells.
- Inhibiting apoptosis in PC12 cells exposed to H2O2.
The EC50 values for neuroprotection were reported as follows:
| Cell Type | EC50 (µM) |
|---|---|
| PC12 | 5.44 |
The mechanisms through which 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one exerts its biological effects include:
- Inhibition of Kinases : The compound shows potential as an inhibitor of specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It influences the Bcl-2/Bax ratio and inhibits caspase activation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study published in MDPI highlighted that derivatives of pyrazine exhibit strong inhibitory effects on cancer cell lines with IC50 values ranging from 0.13 to 0.19 µM for various tested compounds .
- Neuroprotective Study : Research indicated that the compound could significantly reduce cell death in PC12 cells subjected to oxidative stress, showcasing its potential for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
